5-(2-Methylallyl)-5-propylbarbituric acid sodium salt
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Overview
Description
5-(2-Methylallyl)-5-propylbarbituric acid sodium salt is a barbiturate derivative. Barbiturates are a class of drugs that act as central nervous system depressants. They are used for various medical purposes, including as sedatives, anesthetics, and anticonvulsants. The specific compound this compound is known for its unique chemical structure, which contributes to its distinct pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylallyl)-5-propylbarbituric acid sodium salt typically involves the reaction of 5-propylbarbituric acid with 2-methylallyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then isolated and purified using techniques such as crystallization and filtration.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylallyl)-5-propylbarbituric acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylallyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium cyanide (KCN) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted barbiturates depending on the nucleophile used.
Scientific Research Applications
5-(2-Methylallyl)-5-propylbarbituric acid sodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential use as an anesthetic and anticonvulsant.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
The mechanism of action of 5-(2-Methylallyl)-5-propylbarbituric acid sodium salt involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. The compound enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability. This results in sedative, hypnotic, and anticonvulsant effects. The molecular targets include the GABA-A receptor, and the pathways involved are related to the modulation of chloride ion channels.
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative and anticonvulsant properties.
Secobarbital: Known for its use as a short-term sedative and anesthetic.
Thiopental: Used as an anesthetic agent in surgical procedures.
Uniqueness
5-(2-Methylallyl)-5-propylbarbituric acid sodium salt is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Unlike other barbiturates, it has a 2-methylallyl group that influences its interaction with the GABA receptor, potentially leading to different therapeutic effects and side effect profiles.
Properties
CAS No. |
67051-57-4 |
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Molecular Formula |
C11H15N2NaO3 |
Molecular Weight |
246.24 g/mol |
IUPAC Name |
sodium;5-(2-methylprop-2-enyl)-5-propylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C11H16N2O3.Na/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15;/h2,4-6H2,1,3H3,(H2,12,13,14,15,16);/q;+1/p-1 |
InChI Key |
HFLOFOTVFLKZQO-UHFFFAOYSA-M |
Canonical SMILES |
CCCC1(C(=O)NC(=O)[N-]C1=O)CC(=C)C.[Na+] |
Origin of Product |
United States |
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